molecular formula C10H21NO B12092731 2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol

2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol

Cat. No.: B12092731
M. Wt: 171.28 g/mol
InChI Key: OOGMSQMRMVHXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol is a chemical compound with the molecular formula C10H21NO. It is known for its unique structure, which includes a cyclohexyl ring substituted with two methyl groups and an aminoethanol moiety. This compound is used in various scientific and industrial applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol typically involves the reaction of 4,4-dimethylcyclohexylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Biological Activity

2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol, also known as a derivative of cyclohexylamines, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a cyclohexyl ring with two methyl groups at the 4-position and an aminoethanol moiety. This unique structure contributes to its hydrophobicity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The hydroxyl group allows for hydrogen bonding, while the cyclohexane ring enhances hydrophobic interactions. These characteristics enable the compound to modulate enzymatic activities and influence cellular pathways.

Enzyme Interaction

Research indicates that this compound may act as an enzyme inhibitor or activator. It has been studied for its effects on various enzymes involved in metabolic pathways. For example, it can influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.

Cytotoxicity Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. A study evaluated its cytotoxicity against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines using MTT assays. Results showed varying degrees of potency compared to standard chemotherapeutics like cisplatin .

Data Table: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison to Cisplatin
This compoundMDA-MB-23115More potent
SUIT-230Less potent
HT-2920More potent

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in neurotransmitter synthesis. The compound was found to inhibit the enzyme responsible for the degradation of serotonin, leading to increased serotonin levels in neuronal cultures. This suggests potential applications in treating mood disorders.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers synthesized derivatives of this compound and tested them against several cancer cell lines. The most potent derivative exhibited significant apoptosis induction in MDA-MB-231 cells, confirming the compound's potential as a chemotherapeutic agent .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-[(4,4-dimethylcyclohexyl)amino]ethanol

InChI

InChI=1S/C10H21NO/c1-10(2)5-3-9(4-6-10)11-7-8-12/h9,11-12H,3-8H2,1-2H3

InChI Key

OOGMSQMRMVHXLH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)NCCO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.